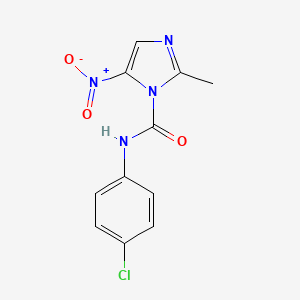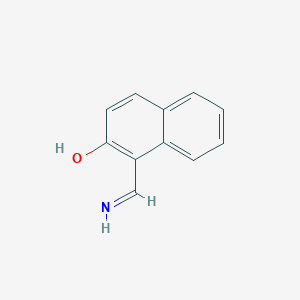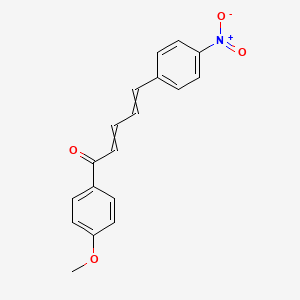![molecular formula C12H20Cl2N2O B14627731 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane CAS No. 59190-81-7](/img/structure/B14627731.png)
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings and azoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane typically involves the reaction of 2-chlorocyclohexanone with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to chlorination to introduce the chlorine atoms. The final step involves the formation of the azoxy linkage through a reaction with a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the azoxy group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. This compound may also disrupt cellular processes by interfering with membrane integrity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorocyclohexane: Similar in structure but lacks the azoxy linkage.
1-Chloro-2-methylcyclohexane: Contains a methyl group instead of the azoxy linkage.
Cyclohexane, chloro-: A simpler compound with only one chlorine atom.
Uniqueness
1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane is unique due to its azoxy linkage, which imparts distinct chemical and biological properties. This linkage allows for specific redox reactions and interactions with biological targets that are not possible with simpler chlorinated cyclohexanes.
Propiedades
Número CAS |
59190-81-7 |
|---|---|
Fórmula molecular |
C12H20Cl2N2O |
Peso molecular |
279.20 g/mol |
Nombre IUPAC |
(2-chlorocyclohexyl)-(2-chlorocyclohexyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H20Cl2N2O/c13-9-5-1-3-7-11(9)15-16(17)12-8-4-2-6-10(12)14/h9-12H,1-8H2 |
Clave InChI |
DJESDEKPKBPWMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N=[N+](C2CCCCC2Cl)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
![5H-1,4-Dithiino[2,3-c]pyrrole-5,7(6H)-dione, 2,3-dihydro-2-methyl-](/img/structure/B14627678.png)




![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)


![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

